molecular formula C7H7N3OS B13999882 Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime

Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime

Cat. No.: B13999882
M. Wt: 181.22 g/mol
InChI Key: WWFGVUGEIUIZMK-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an imidazo[2,1-b]thiazole core fused with a carboxaldehyde group and an oxime functional group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with α-haloketones to form the imidazo[2,1-b]thiazole core. This intermediate is then subjected to formylation to introduce the carboxaldehyde group. Finally, the oxime functional group is introduced through the reaction of the aldehyde with hydroxylamine under mild acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime is unique due to the presence of both the carboxaldehyde and oxime functional groups, which confer distinct chemical reactivity and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-5-6(4-8-11)10-2-3-12-7(10)9-5/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFGVUGEIUIZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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